![molecular formula C23H20N2O3 B2988677 1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706069-62-6](/img/structure/B2988677.png)
1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
The compound seems to be a complex organic molecule that contains several functional groups, including a pyrrole ring, a benzoyl group, and a spiro[isobenzofuran-1,3’-piperidin] structure . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The benzoyl group is a functional group with the formula C6H5CO- .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrole ring, benzoyl group, and spiro[isobenzofuran-1,3’-piperidin] structure would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrrole rings can undergo electrophilic substitution reactions, and the benzoyl group can participate in various reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrrole ring could contribute to its aromaticity and stability .Scientific Research Applications
Cancer Research
Compounds with pyrrole derivatives have been used in cancer research , particularly in studying their cytotoxic activity against various cancer cell lines. For example, substituted triazolyl piperazinyl methanone derivatives have been screened for their in vitro cytotoxic activity .
Material Science
Pyrrole-containing polymers have been explored for their electrochemical and optical properties , which are valuable in material science for applications such as solar cells, light-emitting devices, and electrochromic devices .
Pharmaceutical Development
Pyrrole derivatives have been widely described for their diverse therapeutic applications as antibiotics, anti-inflammatories, anti-tubercular agents , cholesterol-reducing drugs, and antitumor agents .
Biochemical Analysis
In biochemical analysis, pyrrole derivatives can be used as reagents in various chemical reactions, including Suzuki Coupling and the synthesis of selective inhibitors for different enzymes .
Neuroscience
Compounds with piperidine structures have been investigated for their effects on neurological conditions and behaviors, such as reducing immobility time in mouse tail suspension tests .
Organic Synthesis
Pyrrole-containing compounds are also valuable in organic synthesis, where they can be used to create novel structures with potential biological activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1'-(4-pyrrol-1-ylbenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-21(17-8-10-18(11-9-17)24-13-3-4-14-24)25-15-5-12-23(16-25)20-7-2-1-6-19(20)22(27)28-23/h1-4,6-11,13-14H,5,12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOAMQBIILCBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C5=CC=CC=C5C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one |
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